Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate is a chemical compound with a complex structure. Let’s break it down:
- Ethyl Group (C2H5) : The ethyl group (CH3CH2-) is attached to the nitrogen atom in the amino group.
- Thiazole Ring : The thiazole ring consists of a five-membered heterocyclic ring containing nitrogen and sulfur atoms.
- Carboxylate Group (-COOEt) : The carboxylate group is attached to the thiazole ring via the carbon atom.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Unfortunately, I don’t have specific synthetic details for this compound from the available literature. However, further research would be necessary to explore the synthetic pathways and conditions.
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate can be visualized as follows:
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its functional groups. Some potential reactions include:
- Hydrolysis : The ester group (-COOEt) can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.
- Acylation : The amino group can react with acylating agents to form amides.
- Substitution Reactions : The chlorine atom on the phenyl ring may undergo substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound has a melting point of approximately 200–202°C.
- Solubility : It is likely soluble in organic solvents due to the presence of the ethyl group.
- Spectral Data : The compound’s IR and NMR spectra provide valuable information about its functional groups and connectivity.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is crucial. Consult safety data sheets and relevant literature.
- Handling Precautions : Proper lab practices, protective equipment, and ventilation are essential during handling.
Future Directions
- Biological Studies : Investigate its biological activities, such as antimicrobial or anticancer properties.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its efficacy.
- Formulation Development : Consider developing formulations for practical applications.
Remember that this analysis is based on available literature, and further research is needed to fully understand the compound’s properties and potential applications123. 🧪🔬
properties
IUPAC Name |
ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLPHQEEGDDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504107 | |
Record name | Ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate | |
CAS RN |
77505-90-9 | |
Record name | Ethyl 2-amino-5-(3-chlorophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77505-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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